2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is constructed via a condensation reaction involving appropriate aldehydes or ketones with guanidine derivatives.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, due to its ability to inhibit specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- 2-[4-(4-methylphenyl)piperazin-1-yl]-6-methyl-N-(4-methoxyphenyl)pyrimidin-4-amine
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Uniqueness
2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to the presence of the 4-methoxy-2,5-dimethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s binding affinity to specific molecular targets, leading to improved potency and selectivity compared to similar compounds.
Properties
Molecular Formula |
C25H31N5O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C25H31N5O3S/c1-17-6-8-21(9-7-17)27-24-16-20(4)26-25(28-24)29-10-12-30(13-11-29)34(31,32)23-15-18(2)22(33-5)14-19(23)3/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28) |
InChI Key |
WZOITKWYBXBNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4C)OC)C |
Origin of Product |
United States |
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